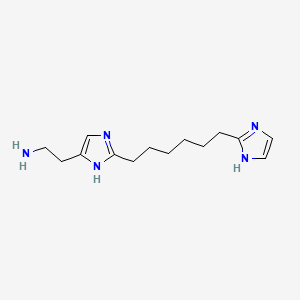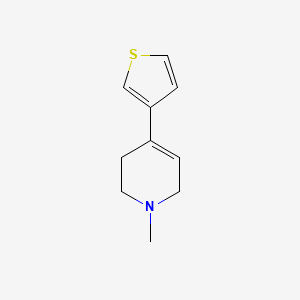
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring substituted with a thiophene group at the 3-position and a methyl group at the 1-position
准备方法
The synthesis of 1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-4-piperidone with thiophene-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydrothiophene derivative using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism by which 1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:
1-Methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with the thiophene group at the 2-position.
1-Methyl-4-(furan-3-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with a furan ring instead of a thiophene ring.
1-Methyl-4-(pyridin-3-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties.
属性
CAS 编号 |
103393-67-5 |
|---|---|
分子式 |
C10H13NS |
分子量 |
179.28 g/mol |
IUPAC 名称 |
1-methyl-4-thiophen-3-yl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H13NS/c1-11-5-2-9(3-6-11)10-4-7-12-8-10/h2,4,7-8H,3,5-6H2,1H3 |
InChI 键 |
AVNVDRPZIJPSIW-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=CC1)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


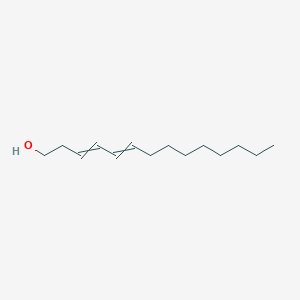
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
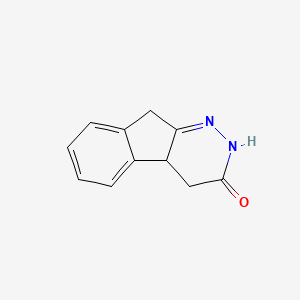
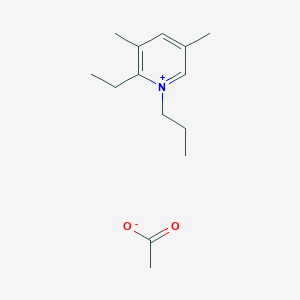
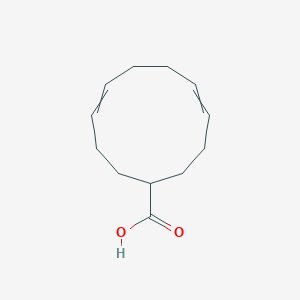

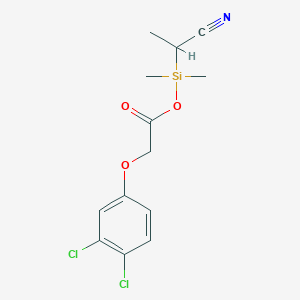
![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)

![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)

![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)
![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
